molecular formula C14H17NO2 B12309909 N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12309909
M. Wt: 231.29 g/mol
InChI Key: GKISAEGSBCVXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide (CAS 1851512-69-0) is a chemical compound built on the 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal and synthetic chemistry. This bridged ether system is conformationally restricted, making it a valuable template for designing novel bioactive molecules and functional materials. Researchers are exploring derivatives of this core structure for multiple applications. Recent investigations highlight 7-oxabicyclo[2.2.1]heptane derivatives as potent, selective inhibitors of protein phosphatases. Specifically, such compounds have shown promise in reversing temozolomide resistance in glioblastoma multiforme by selectively inhibiting PP5, which activates p53 signaling and downregulates DNA repair proteins . The 7-oxabicyclo[2.2.1]heptane core is also recognized as a key scaffold in the development of novel cantharidin analogues, which are studied for their antitumor properties while aiming to reduce the severe nephrotoxic effects associated with the parent natural product . Beyond biomedical applications, diamide derivatives of 7-oxabicyclo[2.2.1]heptane have been designed as chelating ligands for the selective solvent extraction of trivalent and tetravalent actinides from nitric acid solutions, demonstrating high selectivity over other metal ions like Sr(II) and Ru(III) . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H17NO2/c16-14(12-8-11-6-7-13(12)17-11)15-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)

InChI Key

GKISAEGSBCVXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid. For example:

  • Procedure : The carboxylic acid (1 equiv), benzylamine (1.2 equiv), and EDC (1.5 equiv) in dichloromethane, stirred at room temperature for 12 hours.
  • Yield : 75–85% after purification by recrystallization (ethanol/water).

Mixed Anhydride Method

Using ethyl chloroformate and N-methylmorpholine:

  • Conditions : The acid (1 equiv), benzylamine (1.1 equiv), and ethyl chloroformate (1.2 equiv) in THF at 0°C.
  • Yield : 70–78% after column chromatography.

One-Pot Synthesis from Norcantharidin Derivatives

Norcantharidin, a hydrolyzed derivative of cantharidin, serves as a starting material:

  • Reaction : Norcantharidin (1 equiv) and benzylamine (1.5 equiv) in acetonitrile with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 6 hours.
  • Yield : 85% after filtration and ethanol wash.
  • Advantage : Avoids intermediate isolation, reducing purification steps.

Stereochemical Considerations

The bicyclic system’s stereochemistry influences biological activity. Key findings:

  • Endo vs. Exo Selectivity : Lewis acid catalysts favor endo adducts, while thermal conditions without catalysts yield exo products.
  • Racemization : Acidic hydrolysis of esters can racemize chiral centers; enzymatic hydrolysis (e.g., lipases) preserves enantiopurity.

Analytical Validation and Characterization

Synthetic products are validated using:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.82 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), and 7.07 ppm (m, 5H, benzyl).
    • ¹³C NMR : Carbonyl carbons at δ 170–175 ppm.
  • FT-IR : Stretching frequencies at 1660 cm⁻¹ (C=O) and 2900 cm⁻¹ (sp³ C–H).
  • X-ray Crystallography : Confirms endo stereochemistry and hydrogen bonding in the solid state.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity
Diels-Alder + Amidation 70–85% 24–48 hours Moderate
One-Pot from Norcantharidin 85% 6 hours Low
Mixed Anhydride Coupling 70–78% 12 hours High

Industrial-Scale Production Insights

Patent US6677464B2 highlights optimized conditions for kilogram-scale synthesis:

  • Catalyst Recycling : Zinc chloride is recovered and reused, reducing costs.
  • Continuous Flow Reactors : Improve Diels-Alder reaction efficiency (90% conversion in 2 hours).

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic ring system, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivatives have been investigated for their potential as anticancer agents. Research indicates that modifications to the oxabicyclo structure can enhance biological activity against specific tumor types. For instance, compounds incorporating this moiety have shown promising results as inhibitors of cancer cell proliferation, particularly in breast and prostate cancers .

Bioisosteric Replacement
The compound serves as a bioisostere for traditional phenyl rings in drug design, which can improve the physicochemical properties of drugs. For example, replacing the phenyl ring in Imatinib with a bicyclic structure resulted in altered solubility and lipophilicity, potentially enhancing drug efficacy and reducing side effects . This approach has been validated through comparative studies of various analogs.

Neuropharmacological Effects
Studies have also explored the neuropharmacological effects of this compound derivatives, with findings suggesting potential applications in treating neurological disorders. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in the treatment of conditions such as anxiety and depression .

Agricultural Applications

Pesticidal Activity
N-Benzyl-7-oxabicyclo[2.2.1]heptane derivatives have demonstrated significant pesticidal properties, particularly against nematodes and other agricultural pests. Research indicates that these compounds can act as effective hatching agents for potato cyst nematodes, showcasing their potential utility in crop protection strategies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The following table summarizes key synthetic routes and yields based on recent studies:

Synthesis MethodKey ReagentsYield (%)Reference
Diastereoselective Intramolecular Diels-AlderR-phenylglycinol, Vinyl triflate85%
Palladium-Catalyzed AminoacyloxylationCyclopentene substratesVaried
Hydrolysis of Precursor CompoundsAcidic conditionsHigh

Case Study 1: Anticancer Activity

A series of N-benzyl derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results showed that certain modifications led to a significant decrease in cell viability, indicating the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Pesticidal Efficacy

Field trials were conducted using formulations containing this compound against potato cyst nematodes. The results indicated a substantial reduction in nematode populations compared to untreated controls, validating its application as a biopesticide.

Mechanism of Action

The mechanism of action of N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit protein phosphatases by binding to the active site and preventing substrate access . This inhibition can modulate various cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Bicycloheptane Family

The bicycloheptane scaffold is a common feature in bioactive molecules. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Bicyclo System Key Substituents Molecular Weight (g/mol) Primary Application Source of Data
This compound [2.2.1] Benzyl, carboxamide 141.17 (base) Chondrogenesis, joint repair
Benzathine benzylpenicillin [3.2.0] (4-thia-1-aza) Phenylacetyl, dimethyl groups 909.15 (salt form) Antibiotic (penicillin derivative)
5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxamide [2.2.1] Hydroxy, carboxamide 157.16 Chondrogenesis (preclinical)

Key Differences in Pharmacological Activity

(a) Bicyclo[2.2.1] vs. Bicyclo[3.2.0] Systems
  • The 7-oxabicyclo[2.2.1]heptane core in the target compound enables rigid spatial orientation , critical for binding to cartilage-related receptors. In contrast, the 4-thia-1-azabicyclo[3.2.0]heptane system in benzathine benzylpenicillin is optimized for β-lactamase resistance and antibiotic activity .
(b) Substituent Effects
  • N-Benzyl Group: Enhances lipophilicity and bioavailability compared to non-benzylated analogs (e.g., 5-hydroxy derivatives) .
  • Carboxamide vs. Carboxylic Acid : The carboxamide moiety in the target compound reduces metabolic degradation compared to carboxylic acid derivatives seen in penicillin analogs .

Efficacy and Stability Data

Table 2: Pharmacological and Physicochemical Properties
Property This compound Benzathine Benzylpenicillin
Crystallinity Not reported Meets USP 〈695〉 standards
Stability in Serum High (preclinical models) Moderate (pH-sensitive)
Therapeutic Target TGF-β signaling pathways Bacterial cell wall synthesis

Research Findings and Clinical Implications

  • Chondrogenic Potential: Derivatives of 7-oxabicyclo[2.2.1]heptane-2-carboxamide demonstrated >50% increase in hyaline cartilage markers in vitro (Table 2, Novartis patent) .

Biological Activity

N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide, a bicyclic compound, has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure that enhances its specificity in biological interactions. The 7-oxabicyclo[2.2.1] framework contributes to its unique chemical properties, allowing it to function effectively as a ligand in enzyme inhibition studies and as a potential therapeutic agent for various diseases.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, inhibiting their activity and leading to downstream biochemical effects. This mechanism is crucial for its potential applications in drug design.
  • Selective Binding : Its unique structure allows for high specificity in binding interactions, which is advantageous for targeting specific pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects comparable to or exceeding those of established chemotherapeutics.

Cell Line GI50 (µM) Reference
MCF-7 (Breast)2.9
A2780 (Ovarian)2.2
HepG2 (Liver)3.0

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of protein phosphatases, which play critical roles in cellular signaling pathways. For example, it has shown inhibitory effects on PP1 and PP2A enzymes, which are implicated in various cancers and inflammatory processes:

Enzyme IC50 (µM) Effect
PP19.0 ± 1.4Inhibition
PP2A3.0 ± 0.4Selective Inhibition

This selective inhibition suggests that this compound could enhance the efficacy of chemotherapeutic agents by modulating signaling pathways involved in cell growth and apoptosis .

Study on Cytotoxicity

A study published in Bioorganic & Medicinal Chemistry Letters explored the cytotoxic effects of various derivatives of norcantharidin analogues, including this compound. The results indicated that this compound exhibited improved activity against multiple human cancer cell lines compared to traditional therapies, highlighting its potential as an effective anticancer agent .

Mechanism Exploration

Another research effort focused on elucidating the mechanism by which this compound interacts with target enzymes, revealing that its bicyclic structure facilitates specific binding and inhibition of enzyme activity, which is crucial for its therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Hydrogenation : Pd/C-catalyzed hydrogenation of protected intermediates to reduce double bonds or nitro groups (e.g., conversion of bicycloheptene derivatives to bicycloheptane analogs) .
  • Amide Coupling : Reacting 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives with benzylamine or its protected analogs using coupling agents like EDCI/HOBt .
  • Functionalization : Introducing substituents (e.g., halogens, cyano groups) via electrophilic reactions or nucleophilic substitutions (e.g., using NaCN or KSCN) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the bicycloheptane core and benzylamide substitution. For example, the exo/endo configuration of substituents can be distinguished via coupling constants in 1^1H NMR .
  • FT-IR : Detects carbonyl stretches (amide C=O at ~1640–1680 cm1^{-1}) and hydroxyl groups (if present) .
  • HRMS : Validates molecular weight and purity, particularly for derivatives with halogens or heteroatoms .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Thermal Stability : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) to monitor degradation via HPLC .
  • pH Sensitivity : Test solubility and decomposition in buffered solutions (pH 3–9) to identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .
  • Light Sensitivity : Perform photostability assays under UV/visible light to detect photodegradation products .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with KV7 potassium channels?

  • Electrophysiology : Use patch-clamp techniques on detrusor smooth muscle (DSM) cells to measure KV7 current modulation. Pre-treat cells with KV7-specific inhibitors (e.g., XE991) to confirm target engagement .
  • Calcium Imaging : Monitor intracellular Ca2+^{2+} dynamics in DSM cells to correlate KV7 activity with contractility changes .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the benzyl group or bicycloheptane core and test their efficacy in functional assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Cross-validate results using independent methods (e.g., electrophysiology + calcium imaging + in vivo bladder contraction assays) .
  • Purity Verification : Re-characterize compounds via HPLC and HRMS to rule out batch-to-batch variability or impurity interference .
  • Species-Specific Effects : Compare activity in human DSM cells versus animal models to address interspecies differences .

Q. How can SAR studies optimize the bicycloheptane core for enhanced pharmacological activity?

  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., Cl, CN) at the 6-position of the bicycloheptane to enhance binding affinity to KV7 channels .
  • Stereochemical Modifications : Synthesize enantiomers or diastereomers to evaluate the impact of exo/endo configurations on potency .
  • Benzyl Group Variations : Replace the benzyl moiety with substituted aryl or heteroaryl groups to improve metabolic stability (e.g., fluorinated analogs) .

Methodological Notes for Data Interpretation

  • Conflicting NMR Data : If splitting patterns contradict expected configurations, re-examine coupling constants or use 2D NMR (e.g., NOESY) to resolve stereochemical ambiguities .
  • Biological Assay Variability : Normalize data to positive controls (e.g., ML213 for KV7 studies) and include replicate experiments to ensure reproducibility .

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